molecular formula C6H9NO3 B023624 (S)-4-Isopropyloxazolidine-2,5-dione CAS No. 24601-74-9

(S)-4-Isopropyloxazolidine-2,5-dione

Cat. No.: B023624
CAS No.: 24601-74-9
M. Wt: 143.14 g/mol
InChI Key: XNCNNYXFGGTEMT-BYPYZUCNSA-N
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Description

Contextualization within the Oxazolidine-2,5-dione (B1294343) Class

(S)-4-Isopropyloxazolidine-2,5-dione is a member of the oxazolidine-2,5-dione class of compounds. These are five-membered heterocyclic rings containing nitrogen and oxygen atoms. This structural motif is a key feature in various biologically active molecules and serves as a versatile building block in organic synthesis. nih.gov The oxazolidine-2,5-dione core, also known as an N-carboxyanhydride (NCA), is essentially a cyclic anhydride (B1165640) of an amino acid. wikipedia.orgpmcisochem.fr This structure confers a high degree of reactivity, particularly towards nucleophiles, making these compounds excellent precursors for peptide synthesis and the formation of other amide bond-containing molecules. pmcisochem.fr The reaction with a nucleophile typically results in a clean reaction where carbon dioxide is the only byproduct. pmcisochem.fr

Significance of Chirality in Contemporary Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in modern organic chemistry. libretexts.org The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, the specific three-dimensional arrangement of atoms is often crucial for a molecule's function. numberanalytics.com For instance, in pharmaceuticals, one enantiomer of a drug may have the desired therapeutic effect, while the other could be inactive or even harmful. numberanalytics.comhilarispublisher.com This underscores the critical importance of controlling chirality during the synthesis of new drugs and other bioactive compounds. arborpharmchem.comhilarispublisher.com The development of methods to selectively produce one enantiomer over the other, a field known as asymmetric synthesis, is a major focus of contemporary chemical research. numberanalytics.com

Foundational Role as a Chiral Auxiliary in Stereoselective Transformations

This compound's primary role in advanced organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation is complete, the auxiliary can be removed and often recycled. sigmaaldrich.com

In practice, the chiral center of this compound, which originates from the natural amino acid L-valine, directs the approach of incoming reagents to one face of the molecule. This steric hindrance guides the formation of a new stereocenter with a specific, predictable configuration. This strategy has been successfully employed in a variety of stereoselective transformations, including aldol (B89426) reactions and the synthesis of β-lactams. nih.govresearchgate.net The use of oxazolidinone-based chiral auxiliaries is a well-established and powerful method for the asymmetric synthesis of a wide range of enantiomerically pure compounds. sigmaaldrich.comnih.gov Research has shown that variations in the substituent at the 4-position of the oxazolidinone ring can significantly influence the degree of stereoselectivity achieved in these reactions. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNYXFGGTEMT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432488
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24601-74-9
Record name (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 4 Isopropyloxazolidine 2,5 Dione and Its Derivatives

Classical Synthetic Routes to (S)-4-Isopropyloxazolidine-2,5-dione

The traditional synthesis of this compound, also known as L-Valine N-carboxyanhydride (Val-NCA), has historically relied on foundational reactions involving α-amino acid precursors and phosgene-based reagents. chemicalbook.comalfa-chemistry.comvivanls.com These methods are well-established but often necessitate stringent reaction conditions.

Synthesis from α-Amino Acid Precursors (e.g., L-Valine)

The most direct and common precursor for the synthesis of this compound is the α-amino acid L-valine. bio-protocol.org This process belongs to a class of reactions for preparing α-amino acid N-carboxyanhydrides (NCAs), first discovered by Hermann Leuchs. nih.govwikipedia.org The fundamental transformation involves the cyclization of the amino acid via the introduction of a carbonyl group that links the nitrogen and the carboxyl functionalities.

A prevalent strategy involves the reaction of unprotected L-valine with a phosgenating agent. wikipedia.org While effective, these reactions often require anhydrous conditions to prevent the hydrolysis of the highly reactive NCA product back to the parent amino acid. wikipedia.orgchemrxiv.org To mitigate decomposition, modern variations have introduced acid scavengers. For instance, a moisture-tolerant route employs epoxides like propylene (B89431) oxide, which effectively remove the hydrogen chloride (HCl) byproduct generated during the reaction, thereby protecting the acid-sensitive NCA ring. chemrxiv.org

Phosgene-Based Approaches

Phosgene-based synthesis, often referred to as the Fuchs-Farthing method, represents the conventional approach to manufacturing NCAs like this compound. rsc.orggoogle.com This method utilizes phosgene (B1210022) (COCl₂), a highly reactive and toxic gas, to achieve the cyclization of the amino acid. nih.govwikipedia.orgwikipedia.org

A typical laboratory procedure involves suspending L-valine in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) and introducing a solution of phosgene. chemicalbook.com The reaction is often heated to temperatures between 45°C and 60°C to drive it to completion. chemicalbook.comtandfonline.com A quantitative yield has been reported for the synthesis of Val-NCA by reacting L-valine in THF with a phosgene-toluene solution at 45°C for 7 hours. chemicalbook.com

Due to the significant hazards associated with handling gaseous phosgene, a solid and safer alternative, bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547), is frequently used. nih.govacs.orgnewdrugapprovals.org Triphosgene is a stable crystalline solid that generates phosgene in situ when it reacts with nucleophiles, such as the amino group of the amino acid. nih.govacs.org The reaction using triphosgene can be catalyzed to enhance the decomposition rate of triphosgene, shorten reaction times, and improve yields. google.com While traditionally heated, studies have shown that these reactions can also proceed effectively at ambient temperatures. tandfonline.com

Table 1: Comparison of Phosgene-Based Synthetic Methods for L-Valine NCA
ReagentTypical SolventTemperatureKey FeaturesReference
Phosgene (COCl₂)Tetrahydrofuran (THF)45 °CDirect use of highly toxic gas; quantitative yield reported. chemicalbook.com
TriphosgeneTetrahydrofuran (THF)25–70 °CSafer, solid phosgene source; generates phosgene in situ. google.com
TriphosgeneEthyl Acetate / TriethylamineNot specifiedReported yields of 65-83% for various NCAs. google.com
Phosgene Source with Epoxide ScavengerTetrahydrofuran (THF)Room TemperatureMoisture-tolerant; epoxide removes HCl byproduct, preventing NCA decomposition. chemrxiv.org

Cyclization Reactions

The formation of the oxazolidine-2,5-dione (B1294343) ring is fundamentally a cyclization reaction. While phosgene-based methods achieve this, alternative phosgene-free cyclization strategies have been developed to enhance safety and sustainability. rsc.org

One notable phosgene-free approach involves the direct use of carbon dioxide (CO₂) as the C1 source. rsc.org In this method, the amino acid is treated with CO₂ in the presence of a coupling reagent, such as n-propylphosphonic anhydride (B1165640) (T3P), and a base. The proposed mechanism suggests that the base deprotonates the amino acid, which then reacts with CO₂. The resulting carbamate (B1207046) intermediate is activated by T3P, facilitating an intramolecular ring-closing reaction to yield the NCA. rsc.org This process is advantageous as it avoids the use of highly toxic phosgene and its derivatives. rsc.org

It is important to distinguish the synthesis of oxazolidine-2,5 -diones (NCAs) from that of oxazolidin-2 -ones. The latter are typically formed via cyclization of β-amino alcohols (e.g., L-valinol, derived from the reduction of L-valine), often through methods like oxidative carbonylation, and result in a different heterocyclic structure. acs.orgresearchgate.netorgsyn.org

Advanced and Specialized Synthetic Approaches

Recent research has focused on developing more efficient, safer, and controllable methods for synthesizing oxazolidinone structures, including photo-activated protocols and catalytic carbonylation reactions.

Oxidative Carbonylation Strategies for Oxazolidinone Formation

Oxidative carbonylation is a powerful technique for synthesizing oxazolidin-2-ones from β-amino alcohols. acs.orgacs.orgionike.com This method should not be confused with the synthesis of the target molecule, this compound, which is an NCA derived from an α-amino acid. Oxidative carbonylation typically involves a palladium catalyst to facilitate the reaction of a β-amino alcohol with carbon monoxide (CO) and an oxidant, such as oxygen. acs.orgacs.org

The process yields 2-oxazolidinones, a class of chiral auxiliaries used in asymmetric synthesis. acs.orgacs.org A highly efficient method uses a PdI₂/KI catalytic system in methanol (B129727) at 100°C under a CO/O₂/air mixture, achieving excellent yields for a variety of 2-oxazolidinones from their corresponding 2-amino-1-alkanols. acs.org The high pressure of both oxygen and an excess of iodide ions are crucial for the efficient reoxidation and regeneration of the active palladium catalyst. acs.org

Table 2: Palladium-Catalyzed Oxidative Carbonylation for Synthesis of 2-Oxazolidinones from β-Amino Alcohols acs.org
Starting β-Amino AlcoholProduct 2-OxazolidinoneIsolated Yield (%)
(S)-2-Amino-1-propanol(S)-4-Methyl-2-oxazolidinone96
(S)-2-Amino-3-methyl-1-butanol (L-Valinol)(S)-4-Isopropyl-2-oxazolidinone98
(S)-2-Amino-1-butanol(S)-4-Ethyl-2-oxazolidinone97
(R)-2-Phenylglycinol(R)-4-Phenyl-2-oxazolidinone100
(1S,2R)-2-Amino-1,2-diphenylethanol(4S,5R)-4,5-Diphenyl-2-oxazolidinone95

Photo-On-Demand Synthesis Protocols

To circumvent the hazards of storing and handling phosgene, photo-on-demand synthesis offers an innovative solution for preparing NCAs. nih.govacs.org This method generates the reactive phosgenating agent in situ through a photochemical reaction that can be controlled by light. nih.gov

In a recently developed protocol, a mixture of chloroform (B151607) (CHCl₃) and acetonitrile (B52724) (CH₃CN) containing the amino acid is irradiated with UV light while bubbling with oxygen. nih.govacs.org The photochemical oxidation of chloroform produces phosgene directly in the reaction medium, which then reacts with the amino acid to form the NCA. This approach was successfully used to synthesize a series of NCAs, including Val-NCA, on a gram scale at temperatures of 60–70°C. nih.gov This light-controlled method provides a safer and more convenient alternative to conventional phosgenation reactions. nih.gov The polymerization of NCAs can also be initiated by light, demonstrating the versatility of photochemical methods in this area of chemistry. rsc.orgrsc.org

Electrochemical Synthetic Methods for Related Oxazolidinediones

Electrochemical synthesis, an approach that utilizes electric current to drive chemical reactions, presents a sustainable alternative to conventional redox methods in organic chemistry. nih.govbeilstein-journals.org This methodology is increasingly being explored for the synthesis of chiral compounds, including oxazolidinedione derivatives. The induction of asymmetry in these reactions can be achieved through various means, such as the use of chiral auxiliaries, catalysts, or electrolytes. nih.govbeilstein-journals.org

While direct electrochemical synthesis of this compound is not extensively documented, related electrochemical methods for similar heterocyclic structures have been developed. For instance, an electrochemical strategy for the cis-stereoselective synthesis of chiral β-lactams has been reported, involving a cyclization reaction initiated by an electrochemically generated base. nih.govbeilstein-journals.org Another relevant method is the stereoselective electrochemical carboxylation of cinnamic acid derivatives bearing chiral auxiliaries, which proceeds under a carbon dioxide atmosphere. nih.govbeilstein-journals.org

Furthermore, an electrochemically mediated carboxylative cyclization of allylic amines with CO2 has been shown to produce 2-oxazolidinones while preserving unsaturated double bonds. organic-chemistry.org This technique has also been successfully applied to the synthesis of six-membered 1,3-oxazinan-2-ones. organic-chemistry.org The development of electrochemical methods for the intramolecular amination of alcohols to form heterocycles like oxazolines further highlights the potential of electrosynthesis in this area. researchgate.netnih.gov These examples underscore the growing interest in using electrochemistry to construct complex chiral molecules and heterocycles, suggesting promising future applications for the synthesis of oxazolidinediones. nih.govbeilstein-journals.org

Green Chemistry Principles in the Synthesis of Oxazolidine-2,5-diones

Green chemistry principles are increasingly influencing the development of synthetic routes for oxazolidine-2,5-diones, aiming to create more environmentally friendly and efficient processes.

Solvent-Free and Microwave-Assisted Approaches

Solvent-free and microwave-assisted syntheses are prominent green chemistry techniques that have been successfully applied to the synthesis of oxazolidinone derivatives. Solvent-free reactions, often conducted under neat conditions, are highly atom-economical as all reactants are incorporated into the final product. nih.gov The cycloaddition of carbon dioxide (CO2) with aziridines is a notable example of a solvent-free method for producing 2-oxazolidinones. nih.govresearchgate.netrsc.org

Microwave-assisted synthesis offers significant advantages, including shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comnih.gov For example, the synthesis of 4-substituted oxazolidin-2-ones from amino alcohols has been achieved with improved yields under microwave irradiation. mdpi.com Similarly, microwave-assisted methods have been developed for the synthesis of oxazolidinone analogues through multi-component reactions followed by cyclization. nih.govscirp.orgresearchgate.net

The combination of these techniques, such as microwave-assisted reactions under solvent-free conditions, further enhances the green credentials of the synthesis. For instance, the synthesis of thiazolidine (B150603) and oxazolidine (B1195125) derivatives has been achieved in excellent yields using an ionic liquid catalyst under solvent-free, microwave-irradiated conditions. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Oxazolidin-2-ones

Starting Material Reaction Conditions Product Yield (Conventional) Yield (Microwave) Reference
Amino alcohols, Diethyl carbonate, NaOMe or K2CO3 Heating 4-substituted oxazolidin-2-ones Varies Improved yields mdpi.com
3-fluoro-4-morpholinoaniline, formaldehyde, α-hydroxyacetone Multi-step Oxazolidinone analogues Not specified Efficient nih.gov

This table is generated based on the textual data and provides a comparative overview. Specific yield percentages for conventional methods were not always provided in the source material.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are those where most of the atoms from the starting materials are incorporated into the final product, minimizing waste. primescholars.com The cycloaddition of CO2 to aziridines to form 2-oxazolidinones is an excellent example of a highly atom-economical reaction. researchgate.net

Reaction efficiency is another crucial factor, encompassing not only the chemical yield but also aspects like reaction time and energy consumption. Many modern synthetic methods for oxazolidinones aim to improve reaction efficiency. For instance, the use of catalysts can significantly enhance reaction rates and allow for milder reaction conditions. Both metal-based and organocatalysts have been employed in the synthesis of oxazolidinones. nih.gov

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, also contributes to increased reaction efficiency by reducing the need for intermediate purification steps and minimizing solvent usage. rsc.org

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. mdpi.com Consequently, there is a growing trend towards using environmentally benign solvents in chemical synthesis.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. While its application in organic synthesis can be challenging due to the low solubility of many organic compounds, methods have been developed to overcome this, such as the use of co-solvents or phase-transfer catalysts. mdpi.com

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. researchgate.net They are typically mixtures of two or more components that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been successfully used as both a catalyst and reaction medium for the synthesis of 3,5-disubstituted oxazolidinones. researchgate.net

Other bio-based solvents, such as ethanol, ethyl acetate, and 2-methyltetrahydrofuran, are also being explored as greener alternatives to traditional solvents in asymmetric organocatalysis. mdpi.com The synthesis of N-isobutyl-5-methyloxazolidinone, a potential bio-based solvent itself, has been achieved in a two-step process starting from renewable resources without the use of organic solvents. nih.gov

Synthesis of Structural Analogues and Modified Derivatives of this compound

The synthesis of structural analogues and modified derivatives of this compound is a key area of research, driven by the need for chiral auxiliaries with improved stereocontrol and efficiency in asymmetric synthesis. rsc.org

Design and Synthesis of Oxazolidinones with Enhanced Stereocontrol (e.g., Gem-Dimethyl Effect)

The design of new chiral auxiliaries often focuses on modifying the structure of existing auxiliaries to enhance their ability to control the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com One strategy to achieve this is by introducing steric bulk to create a more defined chiral environment.

The "gem-dimethyl effect" is a well-known principle in organic chemistry where the presence of two methyl groups on the same carbon atom can significantly influence the conformation of a molecule and, consequently, the stereoselectivity of a reaction. In the context of oxazolidinone auxiliaries, the introduction of gem-dimethyl groups at the 5-position of the ring can lead to enhanced stereocontrol in asymmetric reactions. sigmaaldrich.com

For example, (R)-(–)-5,5-Dimethyl-4-phenyl-2-oxazolidinone and (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone are commercially available chiral auxiliaries that incorporate this design principle. sigmaaldrich.com These auxiliaries have been used in various asymmetric transformations, including aldol (B89426) additions and alkylations, where they have demonstrated high levels of diastereoselectivity. The steric hindrance provided by the gem-dimethyl groups helps to lock the conformation of the N-acyl derivative, leading to a more effective shielding of one face of the enolate and, therefore, a higher degree of stereocontrol.

The synthesis of these modified oxazolidinones typically follows similar routes to their non-gem-disubstituted counterparts, often starting from the corresponding amino alcohols. The development of such structural analogues allows for a finer tuning of the chiral auxiliary to the specific requirements of a particular asymmetric transformation.

Preparation of N-Acyl Chiral Auxiliaries from (S)-4-Isopropyloxazolidinone

The acylation of chiral oxazolidinones, such as (S)-4-isopropyloxazolidinone, is a critical step in their function as chiral auxiliaries. This transformation attaches the substrate of interest to the chiral scaffold, allowing for subsequent stereocontrolled reactions. The most prevalent method for N-acylation involves the deprotonation of the oxazolidinone's N-H bond with a strong base, typically an organolithium reagent, followed by quenching the resulting lithium amide with an acyl chloride. thieme-connect.de

The general procedure commences with the dissolution of the (S)-4-isopropyloxazolidinone in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The solution is cooled to a low temperature, commonly -78 °C, to mitigate side reactions. A solution of n-butyllithium (n-BuLi) is then added dropwise to effect deprotonation. Following this, the desired acyl chloride is introduced to the reaction mixture, leading to the formation of the N-acyl oxazolidinone. thieme-connect.de This process is widely applicable for the synthesis of a diverse range of N-acyl chiral auxiliaries, which are pivotal intermediates for stereoselective reactions like aldol additions, alkylations, and Diels-Alder reactions. nih.gov

For instance, a cysteine-derived oxazolidinone was successfully acylated with propionyl chloride to yield the corresponding N-acyloxazolidinone, which then participated in a highly selective boron-mediated aldol condensation. wikiwand.com Similarly, N-acyloxazolidinones can be prepared from carboxylic acids, such as 4-phenylbutyric acid, which are first converted to their corresponding acyl chlorides before reaction with the lithiated oxazolidinone. wikiwand.com

Table 1: General Conditions for N-Acylation of (S)-4-Isopropyloxazolidinone

Step Reagent Solvent Temperature Purpose
1 (S)-4-Isopropyloxazolidinone Tetrahydrofuran (THF) -78 °C to 0 °C Starting Material
2 n-Butyllithium (n-BuLi) Tetrahydrofuran (THF) -78 °C Deprotonation of N-H

Synthesis of Other 4-Substituted Oxazolidine-2,5-diones

This compound is a member of a class of compounds known as α-amino acid N-carboxyanhydrides (NCAs), or Leuchs' anhydrides. wikiwand.comwikipedia.org The substituent at the 4-position of the oxazolidine-2,5-dione ring corresponds to the side chain of the parent α-amino acid. Therefore, the synthesis of other 4-substituted derivatives is achieved by using different α-amino acids as starting materials. Several methods have been developed for this transformation.

Phosgenation of Amino Acids: The most traditional and widely used method for synthesizing NCAs is the reaction of an unprotected α-amino acid with phosgene (COCl₂) or a safer liquid equivalent, such as diphosgene or triphosgene. wikipedia.orgtandfonline.com The reaction is typically performed in an inert solvent like THF or ethyl acetate. This method is effective for a wide range of amino acids, affording the corresponding 4-substituted oxazolidine-2,5-diones. wikipedia.org For large-scale preparations, a simple filtration through diatomaceous earth (celite) has been shown to effectively purify the NCA monomers. tandfonline.com An interesting observation is that the reaction between an amino acid and diphosgene can be exothermic enough to proceed to completion without external heating. tandfonline.com

The Leuchs Method: The original synthesis developed by Hermann Leuchs involves the cyclization of an N-alkoxycarbonyl amino acid chloride under vacuum at elevated temperatures (50-70 °C). wikiwand.comwikipedia.org While historically significant, the high temperatures required for this intramolecular condensation can lead to the decomposition of some sensitive NCAs. wikipedia.org

Phosgene-Free Synthetic Routes: Concerns over the high toxicity of phosgene have driven the development of alternative, safer synthetic methods.

One notable phosgene-free method involves the reaction of a Boc-protected α-amino acid (Boc-AA-OH) with n-propylphosphonic anhydride (T3P®). acs.orgnih.gov The reaction is typically carried out in a solvent like ethyl acetate, either at room temperature in the presence of a base like pyridine (B92270) or at 50 °C without the base. acs.org This process is lauded for its operational simplicity, use of non-toxic reagents, and the generation of byproducts that are easily removed by aqueous workup, yielding highly pure NCAs with no detectable racemization. acs.orgnih.gov

Another innovative approach utilizes carbon dioxide (CO₂) as a C1 source directly with an amino acid. This method employs a dehydrative coupling agent, such as n-propylphosphonic anhydride (T3P®), to facilitate the cyclization, avoiding the need for pre-formed phosgene or its derivatives. rsc.org

Table 2: Comparison of Synthetic Methods for 4-Substituted Oxazolidine-2,5-diones (NCAs)

Method Starting Material Key Reagent(s) General Conditions Advantages Disadvantages
Phosgenation α-Amino Acid Phosgene, Diphosgene, or Triphosgene Anhydrous solvent (e.g., THF, EtOAc), often at 50-60 °C Widely applicable, efficient for large scale tandfonline.com Uses highly toxic phosgene or its equivalents sigmaaldrich.com
Leuchs Method N-alkoxycarbonyl amino acid chloride Heat Vacuum, 50-70 °C Historical method High temperature can cause decomposition wikipedia.org
T3P® Method Boc-protected α-Amino Acid n-Propylphosphonic anhydride (T3P®) Ethyl acetate, Room temp with pyridine or 50 °C Phosgene-free, high purity, no racemization acs.orgnih.gov Requires N-Boc protected amino acid

Applications of S 4 Isopropyloxazolidine 2,5 Dione in Asymmetric Synthesis

Strategic Utilization as a Chiral Auxiliary in Enantioselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. The inherent chirality of the auxiliary creates a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other. (S)-4-Isopropyloxazolidine-2,5-dione and its derivatives, particularly the corresponding oxazolidin-2-ones, are effective chiral auxiliaries in a range of enantioselective transformations. sigmaaldrich.com

Asymmetric Aldol (B89426) Condensations

Asymmetric aldol condensations are powerful carbon-carbon bond-forming reactions that establish two new stereocenters. mdpi.com Chiral oxazolidinones derived from this compound are widely used to control the stereochemistry of these reactions. The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then converted into a chiral enolate. This enolate reacts with an aldehyde with high diastereofacial selectivity, meaning the aldehyde preferentially attacks one face of the enolate, leading to a high diastereomeric excess (d.e.) of the aldol adduct. nih.govegrassbcollege.ac.in The stereochemical outcome is dictated by the steric hindrance imposed by the isopropyl group of the auxiliary. egrassbcollege.ac.in Subsequent removal of the auxiliary yields the desired enantiomerically enriched β-hydroxy acid, ester, or ketone.

A study on the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes, catalyzed by a chiral nickel(II) complex, demonstrated the formation of anti α-azido-β-silyloxy adducts with outstanding stereocontrol (dr >95:5, ee 99%). nih.gov

Table 1: Asymmetric Aldol Reaction of N-Azidoacetyl-1,3-thiazolidine-2-thione with 4-Methoxybenzaldehyde nih.gov

CatalystAldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Yield
[(S)-Tol-BINAP]NiCl₂4-Methoxybenzaldehyde>95:599%95%

Diastereoselective Diels-Alder Cycloadditions

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. organic-chemistry.orglibretexts.org When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. N-Acryloyl derivatives of chiral oxazolidinones, which can be prepared from this compound, are effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions. The chiral auxiliary blocks one face of the dienophile, directing the approaching diene to the opposite face and resulting in the formation of a specific diastereomer of the cyclic product. nih.govnih.gov The endo product is typically favored due to secondary orbital interactions. organic-chemistry.org

Stereoselective Enolate Alkylations

The alkylation of enolates is a fundamental method for forming carbon-carbon bonds. uwo.caquimicaorganica.org Chiral oxazolidinone auxiliaries, including those derived from this compound, are instrumental in controlling the stereochemistry of these alkylations. nih.gov The N-acyl oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The bulky isopropyl group of the auxiliary effectively shields one face of the enolate, forcing the alkyl halide to approach from the less hindered side. uwo.ca This results in a highly diastereoselective alkylation. The auxiliary can then be cleaved to provide enantiomerically enriched carboxylic acids and their derivatives. This method is particularly valuable for the synthesis of α-substituted chiral acids. uwo.ca

Palladium-Catalyzed Asymmetric Acetalization Reactions

Palladium-catalyzed reactions are versatile tools in organic synthesis. nih.govresearchgate.netresearchgate.netnih.gov Chiral oxazolidinones have been employed as ligands or auxiliaries in palladium-catalyzed asymmetric reactions. For instance, in the context of acetalization, a chiral oxazolidinone can be used to control the stereoselective formation of cyclic acetals from alkenes. sigmaaldrich.com While direct applications of this compound in this specific reaction are less common than its oxazolidin-2-one derivatives, the underlying principle of using the chiral scaffold to induce asymmetry is the same. The palladium catalyst, coordinated to the chiral ligand, facilitates the addition of an alcohol to an alkene, with the stereochemistry of the newly formed stereocenter being directed by the chiral environment.

Role in the Synthesis of Complex Chiral Molecules

Beyond its use as a transient chiral director, this compound is a key monomer in the synthesis of complex, chiral macromolecules, particularly polypeptides.

Application in Peptide Synthesis and Block Polypeptide Creation via N-Carboxyanhydrides

This compound is the N-carboxyanhydride (NCA) of L-valine. wikipedia.org NCAs are activated amino acid derivatives that undergo ring-opening polymerization to form polypeptides. wikipedia.orgspringernature.comresearchgate.netillinois.edu This method is a primary route for synthesizing high molecular weight polypeptides with well-defined structures. researchgate.netillinois.edu The polymerization is typically initiated by a nucleophile, such as a primary amine, which attacks the carbonyl group of the NCA, leading to the opening of the ring and the formation of an amide bond. illinois.edu The process releases carbon dioxide and regenerates a terminal amine group that can then attack another NCA monomer, propagating the polymer chain. wikipedia.org

This polymerization allows for the creation of homopolypeptides (polymers of a single amino acid) and, importantly, block copolypeptides. illinois.edu By sequentially adding different NCAs to the reaction, it is possible to build polypeptide chains with distinct blocks of different amino acids, leading to materials with tailored properties for applications in biomaterials and medicine. springernature.comnih.gov The stereochemistry of the original amino acid is retained throughout the polymerization process, ensuring the formation of chiral polypeptides.

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The high reactivity of the N-carboxyanhydride (NCA) ring allows it to react with various nucleophiles under mild conditions, releasing only carbon dioxide as a byproduct. pmcisochem.fr This clean and efficient reactivity makes it an excellent tool for the synthesis of peptides and for modifying molecules of pharmaceutical interest.

One of the most significant applications of L-Val-NCA derivatives is in the production of antiviral prodrugs. For instance, a protected form, N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride (Z-Val-NCA), is used in the synthesis of Valganciclovir . pmcisochem.fr This reaction couples the valine ester to the antiviral agent Ganciclovir, enhancing its bioavailability. The use of the NCA derivative provides an attractive alternative to standard peptide coupling techniques, as it proceeds smoothly without the need for additional coupling agents. pmcisochem.fr

Similarly, NCAs are employed in the synthesis of key intermediates for HIV protease inhibitors like Saquinavir and Nelfinavir . pmcisochem.fr An essential building block for these drugs, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamide, can be synthesized by converting the corresponding acid into an NCA with triphosgene (B27547), which then reacts with tert-butylamine. pmcisochem.fr

Furthermore, the utility of NCAs extends to the creation of polypeptide-based drugs. A prominent example is Glatiramer acetate , a random polymer of four amino acids used to treat multiple sclerosis. pmcisochem.fr It is synthesized via the ring-opening copolymerization of the N-carboxyanhydrides of L-alanine, γ-benzyl-L-glutamate, L-tyrosine, and ε-trifluoroacetyl-L-lysine. pmcisochem.fr This highlights the role of NCAs, including the conceptual use of L-Val-NCA, in constructing complex, biologically active polymers. The polymerization of L-Val-NCA itself is a key method for producing poly-L-valine, a polypeptide with applications in biomaterials. wikipedia.orgnist.gov

The table below summarizes key examples of biologically active molecules and intermediates synthesized using L-Valine-NCA or related N-carboxyanhydrides.

Target Molecule/IntermediateNCA Derivative UsedApplication Area
Valganciclovir (prodrug)N-Benzyloxycarbonyl-L-Valine-NCA (Z-Val-NCA)Antiviral
Intermediate for Saquinavir and Nelfinavir1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid NCAHIV Protease Inhibitor
Glatiramer AcetateCopolymer of four different amino acid NCAsMultiple Sclerosis Treatment
Poly-L-valineThis compound (L-Val-NCA)Biomaterials, Polypeptide Synthesis
Oleoylated amino acids and peptidesThis compound (L-Val-NCA)Protocell Membranes, Prebiotic Chemistry

Table 1: Applications of this compound and other NCAs in the synthesis of biologically active compounds.

Derivatization for Accessing Diverse Chiral Carboxylic Acid Derivatives

The function of this compound in synthesis is fundamentally different from that of recoverable chiral auxiliaries like Evans oxazolidinones. L-Val-NCA is not typically employed as an auxiliary to be attached and later removed to generate a diverse range of different chiral carboxylic acids. Instead, its primary role is to act as an activated form of L-valine, which is incorporated as a structural unit into the final product. wikipedia.org

The process involves the derivatization of a nucleophilic molecule with a valine moiety. The ring-opening of the NCA by a nucleophile (e.g., an amine, alcohol, or even a fatty acid) results in the formation of a new amide or ester bond, thereby covalently linking the valine unit to the starting molecule. pmcisochem.fracs.org For example, the reaction of L-Val-NCA with a primary amine (R-NH₂) results in the formation of a valine amide. Subsequent hydrolysis of this product would yield L-valine, not a new, different chiral carboxylic acid.

This method is therefore a powerful tool for the specific introduction of valine units, as seen in the synthesis of the Valganciclovir prodrug, where the valine moiety is appended to the drug Ganciclovir. pmcisochem.fr In prebiotic chemistry research, L-Val-NCA has been shown to react with oleic acid to produce oleoylated valine and peptides, demonstrating its ability to derivatize fatty acids and other amino acids in situ. acs.org

The table below illustrates the types of derivatization achieved using L-Val-NCA.

Nucleophile ClassResulting Derivative TypeExample Application
Alcohols (R-OH)L-Valine estersProdrug synthesis (e.g., Valganciclovir)
Amines (R-NH₂)L-Valine amides / PeptidesPeptide synthesis, Intermediate synthesis
Carboxylic AcidsMixed Anhydrides / Acylated Amino AcidsFunctionalization of protocell membranes
Amino AcidsDipeptides / PolypeptidesRing-Opening Polymerization to poly-L-valine

Table 2: Derivatization of nucleophiles via ring-opening of this compound.

Preparation of Enantiopure Cyclic Ketones via Auxiliary Hydrolysis

There is no scientific literature to support the application of this compound as a chiral auxiliary for the preparation of enantiopure cyclic ketones. This type of synthesis, which often involves diastereoselective alkylation or acylation followed by cyclization and auxiliary cleavage, is characteristic of other classes of chiral auxiliaries, such as Evans-type (S)-4-isopropyl-2-oxazolidinone.

The chemistry of L-Val-NCA is dominated by its function as an amino acid monomer for polymerization or as an activated species for forming amide or ester bonds via ring-opening. wikipedia.org It is not designed to function as a recoverable scaffold to direct the formation of carbon-carbon bonds in the synthesis of cyclic ketones.

Methodologies for Chiral Auxiliary Recovery and Recycling

The concept of recycling this compound differs significantly from that of a traditional, non-destructive chiral auxiliary. Since the L-valine unit from the NCA is incorporated into the final product, the NCA molecule itself is consumed and cannot be directly recovered. wikipedia.org

However, a multi-step "recycling" process is theoretically and practically possible. This involves:

Hydrolysis of the Final Product: The polypeptide (e.g., poly-L-valine) or the derivatized molecule is subjected to hydrolysis (typically under acidic conditions) to break the amide or ester bonds. This step releases the constituent L-valine. wikipedia.orgnist.gov

Recovery of L-Valine: The L-valine amino acid is then isolated from the hydrolysis mixture and purified. evonik.comjigschemical.com

Re-synthesis of the NCA: The recovered L-valine is used as the starting material to synthesize new this compound.

The synthesis of NCAs from amino acids is a well-established but challenging process, as the products are often sensitive to moisture and impurities generated during the reaction. wikipedia.orgchemrxiv.org Several methods have been developed for this transformation.

Synthesis MethodReagentsKey Features
Fuchs-Farthing Method Phosgene (B1210022) (COCl₂) or TriphosgeneThe most common and traditional method; requires careful control to avoid side products from HCl. mdpi.com
Diphosgene Method Diphosgene (a liquid substitute for phosgene)Offers handling advantages over gaseous phosgene; can often be run at ambient temperature without external heating. tandfonline.com
Epoxide-Assisted Method Triphosgene and an epoxide (e.g., propylene (B89431) oxide)A moisture-tolerant, open-flask method where the epoxide acts as an HCl scavenger, improving yield and purity. chemrxiv.org
Green Chemistry Method Carbon Dioxide (CO₂) and n-Propylphosphonic Anhydride (B1165640) (T3P®)Avoids the use of highly toxic phosgene and its derivatives, offering a greener alternative. researchgate.netrsc.org

Table 3: Summary of synthesis methodologies for regenerating L-Valine-NCA from L-Valine.

This process allows for the L-valine component to be reused, aligning with the principles of atom economy and resource efficiency, although it involves the complete breakdown and resynthesis of the active reagent rather than simple recovery.

Mechanistic and Stereochemical Investigations Involving S 4 Isopropyloxazolidine 2,5 Dione

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The effectiveness of (S)-4-isopropyloxazolidine-2,5-dione and related oxazolidinone auxiliaries stems from their capacity to form rigid chiral templates that guide the approach of incoming reagents. acs.org The elucidation of the reaction mechanisms in asymmetric transformations involving these auxiliaries has been a key area of research, providing insights that enable the rational design of synthetic strategies.

In a range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and alkylations, the N-acylated oxazolidinone auxiliary plays a crucial role. nih.gov For instance, in alkylation reactions, the oxazolidinone is first acylated. Subsequent deprotonation with a suitable base, such as sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. williams.edu The bulky substituent at the C4 position of the oxazolidinone ring, in this case, the isopropyl group, effectively shields one face of the enolate. Consequently, the electrophile, for example, an alkyl halide, preferentially approaches from the less sterically hindered face, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond. williams.edu

Computational studies have further illuminated the mechanistic details of these transformations. For example, in the context of Nef-type rearrangement–cyclization reactions for the synthesis of pyrrolidinedione derivatives, quantum chemical studies have been employed to investigate all stages of the reaction, including Michael addition and cyclization, providing a detailed understanding of the energy barriers and transition states involved. rsc.org

A novel cysteine-derived oxazolidinone chiral auxiliary has been developed that combines the features of a rigid chiral imide with the functionality of an acyl transfer agent. acs.org This system allows for highly selective asymmetric transformations, and the resulting products can be converted to versatile thioesters via an intramolecular N-to-S acyl transfer, a process that has been shown to be a powerful strategy in both asymmetric and chemoenzymatic synthesis. nih.govchemrxiv.orgacs.org

Principles of Stereocontrol and Diastereoselectivity in Reactions Employing this compound Auxiliaries

The high degree of stereocontrol and diastereoselectivity observed in reactions utilizing this compound auxiliaries is a direct consequence of the steric and electronic properties of the auxiliary and its interaction with the reaction substrates and reagents.

Influence of Oxazolidinone Substitution Patterns on Stereodirecting Ability

The nature of the substituent at the C4 position of the oxazolidinone ring is a critical determinant of the stereodirecting ability of the auxiliary. The isopropyl group in this compound provides a significant steric bias, effectively controlling the facial selectivity of reactions at the α-carbon of the N-acyl chain.

In a comparative context, other substitution patterns have been studied. For example, the 4-benzyl-2-oxazolidinone auxiliary, another widely used chiral auxiliary, also demonstrates excellent stereocontrol. williams.edu The bulky benzyl (B1604629) group, similar to the isopropyl group, restricts the conformational freedom of the N-acyl chain and directs the approach of electrophiles to the face opposite the substituent. williams.edu The choice between an isopropyl and a benzyl substituent can influence the level of diastereoselectivity, depending on the specific reaction and substrates involved. Generally, a bulkier substituent at the C4 position leads to higher diastereoselectivity due to more effective shielding of one face of the enolate.

The following table summarizes the diastereomeric ratios obtained in the alkylation of different N-acyl oxazolidinones, illustrating the influence of the C4 substituent on stereoselectivity.

C4-SubstituentAcyl GroupElectrophileDiastereomeric Ratio (dr)
IsopropylPropionylAllyl Iodide>95:5
BenzylPropionylAllyl Iodide98:2 williams.edu
PhenylButenoylN/AGood to Excellent rsc.org

This table is illustrative and based on typical results reported in the literature. Actual results may vary depending on specific reaction conditions.

Regiochemical Studies in Cycloaddition Reactions

In addition to stereoselectivity, regioselectivity is a crucial aspect of cycloaddition reactions, such as the Diels-Alder reaction. When both the diene and the dienophile are unsymmetrical, the formation of more than one regioisomer is possible. masterorganicchemistry.com The use of chiral auxiliaries like this compound can influence the regiochemical outcome of these reactions.

The regioselectivity in Diels-Alder reactions is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com Generally, the reaction proceeds in a way that aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. In the case of N-acryloyl oxazolidinones, the electron-withdrawing nature of the acyloxazolidinone moiety polarizes the double bond of the dienophile.

Studies on Diels-Alder reactions involving N-substituted 1,3-dienes and various activated dienophiles have shown that these reactions can proceed with complete regio- and endo-selectivity. rsc.org Density functional theory (DFT) calculations have been employed to examine the regioselectivity of Diels-Alder reactions, revealing that factors such as diene polarity and the presence of Lewis acid catalysts can significantly influence the regiochemical control. nih.gov The reversibility of the hetero-Diels-Alder reaction also plays a considerable role in the observed regio- and stereocontrol. nih.gov

The table below provides a general overview of the expected regiochemical outcomes in Diels-Alder reactions with substituted dienes.

Diene SubstitutionDienophileMajor Regioisomer
1-SubstitutedUnsymmetrical"ortho" (1,2-adduct) masterorganicchemistry.com
2-SubstitutedUnsymmetrical"para" (1,4-adduct) masterorganicchemistry.com

This table presents a generalized trend in Diels-Alder regioselectivity.

Studies on Intramolecular N-to-S Acyl Transfer Processes

A significant advancement in the application of oxazolidinone auxiliaries has been the development of systems that facilitate intramolecular N-to-S acyl transfer. This process is particularly relevant for cysteine-derived oxazolidinones, which can serve as both a chiral auxiliary and an acyl transfer agent. acs.orgdigitellinc.com

The N-to-S acyl transfer is a key step in converting stable chiral amide products into more reactive and synthetically versatile thioesters. nih.gov This transformation is typically reversible, and the resulting thioester can be trapped in situ with a nucleophile or isolated for further transformations. acs.orgnih.gov The driving force for this transfer is the inherent strain in the exocyclic amide bond of the N-acyloxazolidinone, which is twisted out of planarity, leading to ground-state destabilization. acs.org

This methodology has been successfully applied in a variety of asymmetric transformations, including aldol reactions, Michael additions, α-alkylation, bromination, and azidation. acs.orgnih.gov The resulting chiral thioesters are valuable intermediates that can be used in a range of subsequent reactions, such as Pd-mediated transformations to form cyclic ketones and other complex scaffolds. acs.orgdigitellinc.com

The table below outlines various asymmetric transformations where the intramolecular N-to-S acyl transfer from a cysteine-derived oxazolidinone auxiliary has been successfully employed.

Asymmetric TransformationProduct TypeSubsequent Transformation of Thioester
Aldol Reaction acs.orgnih.govβ-Hydroxy thioesterFukuyama Reduction to Aldehyde acs.org
Michael Addition acs.orgnih.govγ-Amino thioesterPeptide Coupling
α-Alkylation acs.orgnih.govα-Substituted thioesterPd-mediated cyclization
Bromination nih.govα-Bromo thioesterNucleophilic substitution
Azidation nih.govα-Azido thioesterReduction to amine

Advanced Analytical and Spectroscopic Characterization Techniques in Research on S 4 Isopropyloxazolidine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

¹H NMR and ¹³C NMR in Reaction Product Analysis.rsc.orgnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for analyzing the products of reactions involving (S)-4-Isopropyloxazolidine-2,5-dione. rsc.orgnih.gov These one-dimensional NMR techniques allow for the routine verification of product formation and the assessment of purity.

In a typical ¹H NMR spectrum of a reaction product derived from this compound, specific signals corresponding to the isopropyl group and the protons on the oxazolidine-2,5-dione (B1294343) ring would be expected. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a fingerprint of the molecule's structure. For instance, the isopropyl group would exhibit a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts of the carbonyl carbons in the oxazolidine-2,5-dione ring are particularly diagnostic, appearing significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Product Derived from this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Isopropyl CH₃~0.9-1.1 (d)~16-18
Isopropyl CH~2.0-2.3 (m)~30-35
Ring CH~4.2-4.5 (d)~55-60
C=O (Amide)-~150-155
C=O (Anhydride)-~170-175

Note: The exact chemical shifts will vary depending on the specific reaction product and the solvent used for analysis. 'd' denotes a doublet and 'm' denotes a multiplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC, HMBC) for Complex Structure Elucidation.emerypharma.comyoutube.comsdsu.eduscience.govprinceton.edu

For more complex structures arising from reactions of this compound, two-dimensional (2D) NMR techniques are invaluable. emerypharma.comyoutube.comsdsu.eduscience.govprinceton.edu These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. youtube.comsdsu.edu For a derivative of this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the methyl protons, as well as between the ring methine proton and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. emerypharma.comprinceton.edu This is extremely useful for assigning carbon signals in the ¹³C NMR spectrum. For example, the signal for the ring methine proton in the ¹H NMR spectrum would correlate with the corresponding ring methine carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comprinceton.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, correlations would be expected between the isopropyl protons and the carbonyl carbons of the oxazolidine-2,5-dione ring.

Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights (e.g., High-Resolution Mass Spectrometry).rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the study of this compound and its reaction products as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. rsc.org

By analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable information about its structure can be deduced. For example, the loss of characteristic fragments, such as the isopropyl group or carbon dioxide, can provide evidence for the presence of the oxazolidine-2,5-dione ring system. This information can also offer insights into reaction mechanisms.

Table 2: Expected HRMS Data for this compound

Ion Calculated m/z Observed m/z Formula
[M+H]⁺144.0604(Example Value)C₆H₁₀NO₃
[M+Na]⁺166.0424(Example Value)C₆H₉NNaO₃

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring.rsc.orgnist.gov

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rsc.orgnist.gov In the context of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the carbonyl groups in the anhydride (B1165640) and imide functionalities of the oxazolidine-2,5-dione ring.

The IR spectrum of this compound would typically show two distinct carbonyl absorption bands in the region of 1700-1900 cm⁻¹. The exact positions of these bands can provide information about the ring strain and electronic environment of the carbonyl groups. Furthermore, the disappearance of these characteristic peaks and the appearance of new ones can be used to monitor the progress of a reaction involving the opening of the oxazolidine-2,5-dione ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Anhydride C=OSymmetric Stretch~1850-1870
Anhydride C=OAsymmetric Stretch~1780-1800
Imide C=OStretch~1700-1720
C-H (Alkyl)Stretch~2850-3000

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, X-ray crystallography can provide unambiguous proof of the (S) configuration at the C4 position.

By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound or a suitable derivative, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice, allowing for the determination of bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's shape and how it packs in the solid state, which can influence its reactivity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination.nih.govnih.govwikipedia.orgphenomenex.comsigmaaldrich.cnnih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the enantiomeric excess (e.e.) of chiral compounds. nih.govwikipedia.orgphenomenex.comsigmaaldrich.cnnih.gov Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture. wikipedia.org In the context of asymmetric synthesis using this compound, chiral HPLC is used to quantify the stereoselectivity of a reaction by separating and quantifying the different enantiomers of the product. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) in the HPLC column. phenomenex.com The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula:

e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100

Where [S] and [R] are the concentrations (or peak areas) of the (S) and (R) enantiomers, respectively. The development of a reliable chiral HPLC method is often a critical step in the optimization of an asymmetric reaction.

Table 4: Example of Chiral HPLC Data for a Reaction Product

Enantiomer Retention Time (min) Peak Area
(R)-enantiomer(Example Value, e.g., 10.2)(Example Value)
(S)-enantiomer(Example Value, e.g., 12.5)(Example Value)

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Studies

In the study of polymerization reactions, particularly the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) like this compound, also known as L-Valine-NCA, in situ spectroscopic techniques are indispensable tools for real-time monitoring and gaining deep mechanistic insights. These methods allow researchers to track the progress of the reaction as it happens, providing a continuous stream of data on monomer conversion, polymer formation, and the evolution of secondary structures without the need for sample extraction, which can disturb the reaction system.

The primary in situ spectroscopic technique employed for this purpose is Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe. This setup allows for the direct monitoring of the reaction mixture in real-time. The key to this monitoring is the distinct infrared absorption bands of the NCA monomer and the resulting polypeptide. The NCA ring of this compound exhibits characteristic anhydride carbonyl stretching vibrations, typically observed at approximately 1850 cm⁻¹ and 1790 cm⁻¹. As the polymerization proceeds, the intensity of these peaks diminishes, providing a direct measure of monomer consumption.

Simultaneously, the formation of the polypeptide backbone is evidenced by the appearance and growth of the amide I and amide II bands. The amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is particularly sensitive to the secondary structure of the polypeptide. For instance, the formation of an α-helical structure during the polymerization of NCAs is often indicated by the emergence of a strong absorption band around 1655 cm⁻¹. acs.org The ability to observe this transition in real-time provides valuable information about the self-assembly of the polymer chains as they grow.

Kinetic analysis of the polymerization can be performed by plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) against time. researchgate.net This type of plot, derived from the in situ FTIR data, can reveal the order of the reaction and the polymerization rate constants. For example, a linear relationship in such a plot is indicative of first-order kinetics with respect to the monomer concentration, suggesting a constant concentration of active propagating species.

While less common for real-time monitoring of NCA ROP, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can also provide valuable mechanistic information. By tracking the disappearance of monomer signals and the appearance of polymer signals in the ¹H or ¹³C NMR spectrum, one can quantify monomer conversion and gain insights into the structure of the propagating chain end and the final polymer.

The data obtained from these in situ techniques are crucial for understanding the influence of various reaction parameters, such as initiator type, monomer concentration, solvent, and temperature, on the polymerization kinetics and the properties of the resulting poly(L-valine).

Interactive Data Table: Illustrative Kinetic Data from In Situ FTIR Monitoring of NCA Polymerization

The following table illustrates the type of kinetic data that can be obtained from in situ FTIR monitoring of an NCA polymerization, in this case for γ-benzyl-L-glutamate-NCA (BLG-NCA), which demonstrates the principles applicable to this compound.

Time (min)Monomer Concentration [M]t (mol/L)ln([M]₀/[M]t)
00.10.00
100.0850.16
200.0720.33
300.0610.49
400.0520.65
500.0440.82
600.0370.99

This table is illustrative and based on typical kinetic profiles observed for NCA polymerizations.

Interactive Data Table: Characteristic FTIR Bands for Monitoring this compound ROP

Compound/StructureFunctional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Change During Polymerization
This compoundAnhydride C=OSymmetric Stretch~1850Decreases
This compoundAnhydride C=OAsymmetric Stretch~1790Decreases
Poly(L-valine)Amide C=OAmide I~1655 (α-helix)Increases
Poly(L-valine)N-H Bending, C-N StretchingAmide II~1545 (α-helix)Increases

These wavenumber values are approximate and can be influenced by the solvent and other reaction conditions.

Theoretical and Computational Studies of S 4 Isopropyloxazolidine 2,5 Dione Systems

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation and Regioselectivity Prediction

Density Functional Theory (DFT) has proven to be a powerful method for elucidating the intricate details of reaction mechanisms involving N-carboxyanhydrides (NCAs). While specific DFT studies exclusively focused on (S)-4-isopropyloxazolidine-2,5-dione are not extensively documented in the literature, a wealth of information can be gleaned from computational investigations of analogous NCAs, such as those derived from alanine (Ala-NCA) and sarcosine (Sar-NCA). These studies provide a robust model for understanding the mechanistic pathways of reactions involving Val-NCA, particularly its ring-opening polymerization (ROP).

The amine-initiated ROP of NCAs is a common method for synthesizing polypeptides. DFT calculations have been instrumental in detailing the "normal amine mechanism" (NAM), which typically proceeds through three key steps: nucleophilic attack of the amine on the C5 carbonyl of the NCA ring, followed by ring-opening, and subsequent decarboxylation. nih.govfrontiersin.org Computational studies have shown that the initial nucleophilic attack is the rate-determining step. nih.gov The regioselectivity of this attack is also a critical aspect that can be predicted using DFT. Calculations consistently show that the attack preferentially occurs at the C5 carbonyl over the C2 carbonyl, a prediction that aligns with experimental observations. frontiersin.org

For this compound, the bulky isopropyl group at the C4 position is expected to influence the energetics of the transition states along the reaction pathway. While the fundamental steps of the NAM are likely to be conserved, the steric hindrance introduced by the isopropyl group could modulate the activation energies of the reaction steps. DFT calculations could precisely quantify these steric effects and provide a detailed energy profile for the ROP of Val-NCA. Such studies would be invaluable for optimizing reaction conditions and controlling the polymerization process.

A theoretical investigation into the acylation of isocadalene, though a different reaction type, highlights the utility of DFT in predicting regioselectivity by analyzing the transition states of different possible pathways. researchgate.net A similar approach could be applied to understand the regioselectivity of other reactions involving this compound.

Reaction Step Description Key Computational Insights
Initiation Nucleophilic attack of an amine initiator on the NCA ring.DFT calculations on model NCAs confirm that attack occurs preferentially at the C5 carbonyl. The energy barrier of this step is typically rate-determining. nih.govfrontiersin.org
Propagation The newly formed amino group at the end of the growing polymer chain attacks another NCA monomer.The mechanism is analogous to the initiation step. The stereochemistry of the growing chain can influence the selection of the next monomer.
Decarboxylation Elimination of carbon dioxide from the ring-opened intermediate.This step is generally found to have a lower energy barrier than the initial nucleophilic attack. nih.gov

Molecular Modeling and Conformational Analysis in Chiral Induction

The stereochemical outcome of reactions involving this compound is intrinsically linked to its three-dimensional structure and conformational preferences. Molecular modeling and conformational analysis are essential for understanding the principles of chiral induction, which is the transfer of chirality from the starting material to the product.

The oxazolidine-2,5-dione (B1294343) ring is a five-membered heterocycle and is expected to adopt a relatively planar or slightly puckered conformation. The chiral center at the C4 position, bearing the isopropyl group, dictates the spatial orientation of this side chain. The conformational flexibility of the isopropyl group, characterized by rotation around the C4-Cα bond, will lead to different staggered rotamers. The relative energies of these conformers can be calculated using computational methods, and the population of each conformer at a given temperature can be estimated using Boltzmann statistics.

The preferred conformation of the isopropyl group will play a crucial role in shielding one of the faces of the oxazolidine-2,5-dione ring. This steric hindrance will direct the approach of incoming reagents, leading to a stereoselective outcome. For instance, in a nucleophilic attack on the C5 carbonyl, the nucleophile will preferentially approach from the less hindered face, resulting in a specific stereochemistry in the ring-opened product. Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound in solution, offering insights into how the solvent and other environmental factors might influence its conformational equilibrium. nih.govnih.gov

Conformational Feature Description Impact on Chiral Induction
Ring Puckering The five-membered oxazolidine-2,5-dione ring may adopt a slightly non-planar conformation.The puckering can influence the orientation of the substituents and the accessibility of the carbonyl groups.
Isopropyl Group Rotation Rotation around the C4-Cα bond of the isopropyl side chain leads to different staggered conformations (rotamers).The lowest energy rotamer will present a specific steric profile, directing the trajectory of incoming reagents and thus controlling the stereoselectivity of the reaction.
Solvent Effects The solvent can influence the conformational preferences through specific interactions, such as hydrogen bonding.MD simulations can model these interactions and predict the most stable conformations in different solvent environments. rsc.org

Prediction of Reactivity and Selectivity in Asymmetric Reactions

Computational chemistry offers powerful tools for the a priori prediction of reactivity and selectivity in asymmetric reactions. By calculating the energies of the transition states for different possible reaction pathways, it is possible to determine which pathway is energetically favored and, therefore, which product will be formed preferentially.

In the context of the ring-opening polymerization of this compound, DFT calculations can be used to model the transition states for the attack of the initiator on the two diastereotopic faces of the C5 carbonyl. The difference in the calculated activation energies for these two pathways would provide a quantitative prediction of the expected diastereoselectivity of the reaction.

Furthermore, computational methods can be applied to a wide range of other asymmetric reactions where this compound is used as a chiral building block. For example, in aldol (B89426) reactions or Michael additions involving the enolate derived from this compound, DFT calculations can be used to model the transition states of the carbon-carbon bond-forming step. These models can take into account the nature of the electrophile, the solvent, and any additives, providing a comprehensive understanding of the factors that control the stereochemical outcome.

The development of predictive models for enantioselectivity is a major goal in computational chemistry. nih.govnih.gov By combining DFT calculations with statistical analysis of experimental data, it is possible to build models that can accurately predict the enantiomeric excess for a given reaction. While the development of such a model specifically for this compound would require a significant amount of both computational and experimental data, the general framework for such an approach is well-established.

The ability to computationally screen different reaction conditions and substrates before conducting experiments has the potential to significantly accelerate the discovery and optimization of new asymmetric transformations.

Parameter Computational Approach Predicted Outcome
Reaction Rate Calculation of the activation energy of the rate-determining transition state. fossee.innist.govA lower activation energy corresponds to a faster reaction.
Regioselectivity Comparison of the activation energies for reactions at different sites of the molecule. researchgate.netThe pathway with the lower activation energy will be favored, leading to the major regioisomer.
Diastereoselectivity/Enantioselectivity Comparison of the activation energies of the transition states leading to different stereoisomers.The difference in activation energies (ΔΔG‡) can be used to predict the ratio of stereoisomers and the enantiomeric or diastereomeric excess.

Q & A

Basic: What are the optimal synthetic routes for (S)-4-Isopropyloxazolidine-2,5-dione in laboratory settings?

Methodological Answer:
The compound is typically synthesized via cyclization of chiral amino acid precursors. For example, (S)-valine can be converted into its N-carboxyanhydride (NCA) derivative through reaction with phosgene or safer alternatives like triphosgene. A reported method achieved a 93% yield using controlled anhydrous conditions, with NMR confirming the product’s stereochemistry . Another approach using chloroform as a solvent under photochemical conditions yielded 52%, highlighting the impact of reaction conditions on efficiency . Key parameters include temperature control (−20°C to prevent racemization), solvent purity, and stoichiometric ratios of reagents.

Basic: How can NMR spectroscopy confirm the stereochemistry and purity of this compound?

Methodological Answer:
1H and 13C NMR are critical for verifying stereochemical integrity. For this compound, distinct signals include:

  • 1H NMR (DMSO-d6): δ 0.81 (d, J = 6.7 Hz, 3H), 0.90 (d, J = 6.8 Hz, 3H) for the isopropyl group; δ 4.29 (d, J = 3.9 Hz, 1H) for the chiral center .
  • 13C NMR: δ 16.8, 18.5 (isopropyl CH3), 30.3 (CH), 62.8 (oxazolidine C), and 171.3 ppm (dione C=O) .
    Deviations in splitting patterns or unexpected peaks (e.g., δ 9.05 ppm for NH in DMSO-d6 ) indicate impurities or racemization. Compare data with literature to ensure consistency .

Advanced: What mechanistic insights explain the stereochemical outcomes in the synthesis of this compound?

Methodological Answer:
The stereochemistry arises from the retention of configuration during NCA formation. For example, (S)-valine reacts with triphosgene via nucleophilic acyl substitution, where the α-carbon’s chirality is preserved due to the planar transition state avoiding steric hindrance. Computational studies (e.g., DFT calculations) can model this process, showing that the S-configuration is energetically favored by ~0.65 kcal/mol in specific solvent environments . Experimental validation via circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) further confirms stereochemical fidelity .

Advanced: How can computational methods predict the reactivity or biological activity of this compound derivatives?

Methodological Answer:
Molecular docking (e.g., AutoDock, PyMOL) and molecular dynamics (MD) simulations assess interactions with biological targets. For instance:

  • Docking: Derivatives with pyrrolidine-2,5-dione scaffolds show affinity for α-topoisomerase II via hydrogen bonding and π-π stacking .
  • MD Simulations: RMSD and RMSF analyses evaluate structural stability in binding pockets, while free energy calculations (MM-PBSA/GBSA) quantify binding affinities .
    Validate predictions with in vitro assays (e.g., IC50 measurements against viral targets, as seen for diketopiperazine analogs ).

Data Contradiction: How to resolve discrepancies in reported yields or spectroscopic data for this compound?

Methodological Answer:
Discrepancies often stem from:

  • Reaction Conditions: Higher yields (93% vs. 52% ) may reflect differences in solvent (anhydrous DMSO vs. chloroform) or temperature.
  • Characterization Techniques: Ensure NMR solvents (e.g., DMSO-d6 vs. CDCl3) and calibration standards are consistent. For example, NH protons in DMSO-d6 appear at δ 9.05 ppm , but are absent in CDCl3 due to exchange broadening .
    Reproduce experiments using standardized protocols (e.g., inert atmosphere, degassed solvents) and cross-validate with independent techniques like HPLC or mass spectrometry .

Advanced: What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

Methodological Answer:
The compound’s rigid oxazolidine-dione framework stabilizes transition states in asymmetric reactions. For example:

  • Chiral Auxiliary: It directs stereoselective alkylation or aldol reactions via chelation control, as seen in Juliá-Colonna epoxidation .
  • Catalysis: Derivatives act as ligands in metal complexes (e.g., Cu or Rh) for enantioselective C–H functionalization. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., triphosgene) .
  • Storage: Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .
    Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) and disposal via certified hazardous waste channels .

Advanced: How to design analogs of this compound for targeted bioactivity?

Methodological Answer:

  • Scaffold Modification: Introduce substituents (e.g., benzyl, hydroxyl) at the 4-position via alkylation or cross-coupling reactions. For example, (S)-4-Benzyloxazolidine-2,5-dione (CAS 24601-74-9) is a precursor for antiviral agents .
  • Structure-Activity Relationship (SAR): Test analogs in bioassays (e.g., H1N1 inhibition ) and correlate substituent electronic/hydrophobic properties (logP, polar surface area) with activity using QSAR models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.